molecular formula C10H16Cl2N2 B6216663 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride CAS No. 2742660-58-6

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride

Katalognummer B6216663
CAS-Nummer: 2742660-58-6
Molekulargewicht: 235.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride (8-methyl-2,3,4,5-THBD) is a synthetic compound with a variety of potential applications in the scientific research field. 8-methyl-2,3,4,5-THBD is a highly potent, selective, and reversible inhibitor of the enzyme monoamine oxidase (MAO). This compound has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its ability to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine.

Wirkmechanismus

The mechanism of action of 8-methyl-2,3,4,5-THBD is not fully understood. However, it is believed that this compound acts as a reversible inhibitor of the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is responsible for the breakdown of certain neurotransmitters, such as serotonin and norepinephrine. By inhibiting 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, 8-methyl-2,3,4,5-THBD increases the levels of these neurotransmitters in the brain, resulting in a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-methyl-2,3,4,5-THBD have been studied extensively. This compound has been shown to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride), resulting in increased levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases. In addition, 8-methyl-2,3,4,5-THBD has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases and disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-methyl-2,3,4,5-THBD in laboratory experiments include its ability to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases. In addition, 8-methyl-2,3,4,5-THBD has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases and disorders. However, there are certain limitations to the use of this compound in laboratory experiments. For example, this compound is highly potent and has a relatively short half-life, which may limit its effectiveness. In addition, 8-methyl-2,3,4,5-THBD has been shown to interact with certain drugs, which may lead to potentially dangerous side effects.

Zukünftige Richtungen

The potential future directions for 8-methyl-2,3,4,5-THBD include further research into its potential therapeutic applications, such as its use as a treatment for depression, anxiety, and other psychiatric disorders. In addition, further research into the biochemical and physiological effects of this compound may lead to the development of novel therapeutic agents or treatments for a variety of diseases and disorders. Furthermore, further research into the mechanism of action of 8-methyl-2,3,4,5-THBD may lead to the development of more effective and safer 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride inhibitors. Finally, further research into the potential side effects of 8-methyl-2,3,4,5-THBD may lead to the development of safer and more effective treatments for a variety of conditions.

Synthesemethoden

The synthesis of 8-methyl-2,3,4,5-THBD involves the reaction of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of an intermediate, which is then treated with hydrochloric acid to yield 8-methyl-2,3,4,5-THBD dihydrochloride.

Wissenschaftliche Forschungsanwendungen

8-methyl-2,3,4,5-THBD has a wide range of potential applications in the scientific research field. This compound has been studied for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its ability to modulate the activity of certain neurotransmitters, including serotonin and norepinephrine. In addition, 8-methyl-2,3,4,5-THBD has been studied for its ability to inhibit the enzyme monoamine oxidase (8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride). This inhibition has been shown to have a variety of beneficial effects, including the reduction of stress and anxiety, the enhancement of cognitive performance, and the prevention of neurodegenerative diseases.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves the condensation of o-phenylenediamine with cyclohexanone followed by reduction and chlorination.", "Starting Materials": [ "o-phenylenediamine", "cyclohexanone", "sodium borohydride", "hydrochloric acid", "sodium hypochlorite" ], "Reaction": [ "Condensation of o-phenylenediamine with cyclohexanone in the presence of acetic acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine", "Reduction of the intermediate product with sodium borohydride in methanol to form the corresponding dihydrochloride salt", "Chlorination of the dihydrochloride salt with sodium hypochlorite in hydrochloric acid to form 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride" ] }

CAS-Nummer

2742660-58-6

Molekularformel

C10H16Cl2N2

Molekulargewicht

235.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.